molecular formula C10H13NO B170158 1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone CAS No. 199192-11-5

1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone

Cat. No.: B170158
CAS No.: 199192-11-5
M. Wt: 163.22 g/mol
InChI Key: LMJOAKRDNPWSSD-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone is a heterocyclic organic compound that features an indolizine ring system Indolizines are known for their biological activity and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester, which produces 6,7-dihydroindolizin-8(5H)-one. This intermediate can then be formylated at the C-3 position followed by reduction to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indolizine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone involves its interaction with various molecular targets and pathways. The indolizine ring system can interact with biological macromolecules, potentially inhibiting or modulating their activity. Specific pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in cell signaling and metabolism .

Comparison with Similar Compounds

    Indole: A structurally related compound with a benzopyrrole ring system.

    Indolizine: The parent compound of 1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone.

    Tetrahydroindole: Another related compound with a partially saturated indole ring.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development .

Properties

IUPAC Name

1-(5,6,7,8-tetrahydroindolizin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(12)9-5-7-11-6-3-2-4-10(9)11/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJOAKRDNPWSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2CCCCN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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